2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
Overview
Description
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is an organic compound widely used as a plasticizer in various industrial applications. It is known for its ability to enhance the flexibility and durability of materials, making it a valuable additive in the production of plastics, coatings, and adhesives .
Mechanism of Action
Target of Action
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate, also known as 2,2,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate), is primarily used as a plasticizer . Its main target is polyvinyl chloride (PVC) , where it is used to increase flexibility and workability .
Mode of Action
As a plasticizer, this compound works by inserting itself between the chains of polymers , allowing them to slide past each other more easily . This results in a material that is more flexible and easier to handle.
Biochemical Pathways
It is known that the compound is involved in thefabrication of highly plasticized PVC .
Pharmacokinetics
Its primary function is to alter the physical properties of materials it is added to .
Result of Action
The primary result of the action of this compound is the production of more flexible and workable PVC . This allows for the creation of a wide range of products, from flexible tubing to soft coverings .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, temperature can affect the degree of plasticization, with higher temperatures generally leading to increased flexibility . Additionally, the presence of other additives can also influence the effectiveness of the plasticizer .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a low volatility and is soluble in organic solvents
Cellular Effects
It is known that this compound is used in food packaging, suggesting that it may interact with cells in some way
Molecular Mechanism
It is known that this compound can be used as a plasticizer, which suggests that it may interact with biomolecules in some way
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 280 °C and a melting point of -70 °C
Dosage Effects in Animal Models
It is known that this compound is slightly irritating to skin and eyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate typically involves the esterification of 2,2,4-Trimethyl-1,3-pentanediol with isobutyric acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then separated and purified using industrial distillation equipment .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols or acids .
Common Reagents and Conditions
Esterification: Isobutyric acid, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Various alcohols or acids, acidic or basic catalysts.
Major Products Formed
Esterification: this compound.
Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.
Transesterification: New esters formed by exchanging ester groups.
Scientific Research Applications
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate
- 2,2-Dimethyl-1,3-propanediol
- 2-Methyl-1,3-propanediol
- 2-Ethyl-1,3-hexanediol
Uniqueness
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is unique due to its high efficiency as a plasticizer and its ability to enhance the flexibility and durability of materials without significantly affecting their other properties. Its low toxicity and environmental impact also make it a preferred choice in various applications .
Properties
IUPAC Name |
[2,2,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-10(2)13(20-15(18)12(5)6)16(7,8)9-19-14(17)11(3)4/h10-13H,9H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVSWZDEEGIJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027635 | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with a musty odor. | |
Record name | Propanoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/821 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
380 °C, 716 °F | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/821 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
250 °F (121 °C) (Open cup), 250 °F (open cup) | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/821 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Density |
0.94 at 25 °C/4 °C | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
9.9 (Air = 1) | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
8.5x10(-3) mmHg | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/821 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Low color | |
CAS No. |
6846-50-0 | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6846-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006846500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isopropyl-2,2-dimethyltrimethylene diisobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.213 | |
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Record name | TRIMETHYL PENTANYL DIISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KZA479DWQ | |
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Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/821 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
Freezing point: -70 °C, -94 °F | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/821 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB)?
A1: TXIB has the molecular formula C16H32O4 and a molecular weight of 288.43 g/mol.
Q2: What spectroscopic data is available for TXIB?
A2: While the provided research papers do not delve into detailed spectroscopic data, common characterization techniques like NMR (1H, 13C, HMBC) and GC-MS have been utilized to confirm its structure and identify it in various samples. [, ]
Q3: Does TXIB exhibit any catalytic properties?
A3: The provided research does not focus on TXIB's catalytic properties. Its applications primarily revolve around its role as a plasticizer and its impact on various organisms and the environment.
Q4: Have there been any computational chemistry studies on TXIB?
A4: While computational modeling is crucial for understanding molecular interactions, the provided research papers do not discuss any specific simulations, calculations, or QSAR models related to TXIB.
Q5: How does TXIB interact with biological systems?
A7: TXIB has been shown to act as an oviposition deterrent for the peach fruit moth (Carposina sasakii). [] It affects the moth's behavior, causing increased self-grooming and searching around treated fruits. []
Q6: What are the known toxicological effects of TXIB?
A8: While considered a safer alternative to some plasticizers, TXIB's potential endocrine-disrupting activity in mammals is still being investigated. [, ] Studies using rat models suggest potential effects on testicular function, but more research is needed to understand its long-term effects on human health. []
Q7: Has TXIB been linked to any allergic reactions?
A9: Yes, there have been reported cases of contact dermatitis linked to TXIB present in latex-free nitrile rubber gloves. []
Q8: What is the environmental fate of TXIB?
A10: While specific degradation pathways for TXIB are not discussed in the provided papers, its presence has been detected in various environmental matrices, including indoor air, house dust, and even remote Arctic communities. [, , ] This highlights the need for further research on its persistence, bioaccumulation potential, and long-term ecological effects.
Q9: What analytical techniques are commonly used to detect and quantify TXIB?
A11: Common techniques include gas chromatography-mass spectrometry (GC-MS), headspace gas chromatography-mass spectrometry (HS-GC-MS), solid-phase extraction followed by GC-MS, and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). [, , , , ]
Q10: Are there any regulations regarding TXIB use and exposure?
A12: While TXIB is not as strictly regulated as some legacy plasticizers like DEHP, the European Union has set a specific migration limit for TXIB in food contact materials, particularly single-use gloves, at 5 mg/kg. [] This highlights the ongoing concern about its potential migration into food and subsequent human exposure.
Q11: What are the main safety concerns surrounding TXIB?
A13: The primary concerns revolve around its potential for endocrine disruption, especially during critical developmental windows. [, ] Its widespread use in consumer products necessitates continuous monitoring and investigation into its long-term health and environmental impacts.
Q12: What are some key areas for future research on TXIB?
A14: * Detailed toxicological profiling: Further investigation into the potential endocrine disrupting effects of TXIB, particularly in vulnerable populations like children and pregnant women. [, ]* Environmental fate and transport: Research focusing on the persistence, biodegradation pathways, and long-range transport potential of TXIB in various environmental compartments. [, ]* Safer alternatives: Continued exploration and development of safer and more sustainable alternatives to TXIB and other potentially harmful plasticizers. [, , ]* Exposure assessment: Comprehensive studies evaluating human exposure to TXIB from various sources, including consumer products, indoor environments, and food. []
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